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Introduction

AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8
(CDKS8) and its paralog CDK19.[1] It has demonstrated significant therapeutic potential in
preclinical experimental models of autoimmune diseases by promoting the conversion of
conventional T cells (Tconv) into Foxp3+ regulatory T cells (Tregs).[2][3] This induction of Tregs
is crucial for suppressing aberrant immune responses that drive autoimmune pathologies.
AS2863619 accomplishes this through a unique mechanism that is dependent on IL-2 and T-
cell receptor (TCR) stimulation but independent of TGF-[3, a cytokine commonly used to
generate Tregs in vitro.[1] The targeted inhibition of CDK8/19 by AS2863619 enhances the
activation of STAT5, a key transcription factor for the Foxp3 gene, thereby promoting the
differentiation of antigen-specific effector and memory T cells into functional Tregs.[2]

These application notes provide a comprehensive overview of the use of AS2863619 in various
experimental autoimmune disease models, including detailed protocols and quantitative data to
facilitate the design and execution of further preclinical research.

Mechanism of Action

AS2863619 selectively inhibits CDK8 and CDK19, which are components of the Mediator
complex involved in transcriptional regulation. In activated T cells, CDK8/19 phosphorylates a
serine residue on STAT5, which inhibits its activity and subsequent binding to the Foxp3 gene
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locus. By inhibiting CDK8/19, AS2863619 prevents this negative regulation, leading to
enhanced tyrosine phosphorylation and activation of STAT5. Activated STAT5S then translocates
to the nucleus and binds to the conserved non-coding sequence (CNSO0) region of the Foxp3

locus, inducing its expression and promoting the differentiation of Tconv cells into Foxp3+
Tregs.

Activated T Cell

AS2863619
i
i
i
i

STATS (Ser) } Shar

P [ .
: EEEES Phosphorylation

TCR Signaling

activates Foxp3 Gene

Expression

PSTATS (Tyr) Treg Differentiation

Click to download full resolution via product page
Caption: Mechanism of AS2863619 in promoting Treg differentiation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for AS2863619.

Table 1: In Vitro Activity of AS2863619
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Parameter Value Cell TypelAssay Reference
CDK8 IC50 0.61 nM Biochemical Assay

CDK19 IC50 4.28 nM Biochemical Assay

Foxp3 Induction EC50 32.5nM Mouse Naive CD4+ T

cells

STATS Serine

~60% reduction

Mouse CD4+ T cells

Phosphorylation (1 M AS2863619)

STAT5 Tyrosine ) Mouse CD4+ T cells
) ~60% increase

Phosphorylation (1 M AS2863619)

Table 2: In Vivo Efficacy of AS2863619 in a Model of Experimental Autoimmune

Encephalomyelitis (EAE)

AS2863619 (30

Parameter Vehicle Control Reference
mgl/kg, p.o.)
Mean Clinical Score
~3.5 ~1.5
(Day 20)
KLRG1+ Foxp3+ cells
_ ~2% ~8%
in dLN (%)
Th17 cells in dLN (%) ~1.5% ~0.5%

Table 3: In Vivo Efficacy of AS2863619 in a Non-Obese Diabetic (NOD) Mouse Model
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AS2863619 (30

Parameter Vehicle Control Reference
mgl/kg, p.o.)
Diabetes Incidence
~80% ~20%
(%)
KLRG1+ Foxp3+ cells
_ ~1% ~5%
in pLN (%)
Thl cells in pLN (%) ~10% ~4%

Table 4: In Vivo Efficacy of AS2863619 in a Delayed-Type Hypersensitivity (DTH) Model

Vehicle AS2863619 (30 Dexamethason
Parameter Reference
Control mglkg, p.o.) e
Ear Swelling
~0.25 ~0.1 ~0.05
(mm)
Foxp3+ cells in
~10% ~20% ~10%
dLN (%)
KLRG1+ Foxp3+
~1% ~4% ~1%

cells in dLN (%)

Experimental Protocols
In Vitro Induction of Foxp3+ Tregs from Naive CD4+ T
cells

This protocol describes the in vitro generation of Foxp3+ Tregs from mouse naive CD4+ T cells
using AS2863619.

Materials:
e AS2863619 (dissolved in DMSO)

e Naive CD4+ T cells (isolated from spleen and lymph nodes of mice)
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o T-cell depleted splenocytes (as antigen-presenting cells, APCs)
e Ovalbumin (OVA) peptide (for DO11.10 TCR transgenic T cells)
e Anti-CD3 and anti-CD28 antibodies

» Recombinant mouse IL-2

e Complete RPMI-1640 medium

e 96-well round-bottom plates

Protocol:

« |solate naive CD4+ T cells from the spleen and lymph nodes of mice (e.g., C57BL/6 or
BALB/c) using a commercially available isolation kit. For antigen-specific induction, use T
cells from DO11.10 TCR transgenic mice.

e Plate 2 x 10”5 naive CD4+ T cells per well in a 96-well round-bottom plate.

o For polyclonal stimulation, coat the wells with anti-CD3 (e.g., 1 pg/ml) and add soluble anti-
CD28 (e.g., 1 pg/ml). For antigen-specific stimulation of DO11.10 T cells, add 4 x 10"4 T-cell
depleted splenocytes and 5 pM OVA peptide.

o Add recombinant mouse IL-2 to a final concentration of 100 U/ml.

o Add AS2863619 to the desired final concentration (e.g., a dose-response from 10 nM to 1
pUM). Include a vehicle control (DMSO).

e Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

 After incubation, harvest the cells and stain for surface markers (e.g., CD4, CD25) and
intracellular Foxp3 using a commercial Foxp3 staining Kit.

e Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.
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Caption: Workflow for in vitro Treg induction with AS2863619.
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Experimental Autoimmune Encephalomyelitis (EAE)
Model

This protocol describes the induction of EAE in C57BL/6 mice and treatment with AS2863619.
Materials:

o Female C57BL/6 mice (8-12 weeks old)

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis Toxin (PT)

AS2863619 (formulated for oral gavage)

Vehicle control for oral gavage

Protocol:

On day 0, immunize mice subcutaneously at two sites on the flank with 100 ul of an emulsion
containing 100 pug of MOG35-55 in CFA.

e On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.

e Begin daily oral administration of AS2863619 (e.g., 30 mg/kg) or vehicle control from the day
of immunization or at the onset of clinical signs.

» Monitor the mice daily for clinical signs of EAE and body weight. Score the clinical signs
using a standard 0-5 scale (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb
paralysis; 4. forelimb paralysis; 5: moribund).

o At the end of the experiment (e.g., day 20-25), sacrifice the mice and harvest spleens,
draining lymph nodes, and spinal cords.

e Analyze immune cell populations (e.g., Thl, Th17, Tregs) in the lymphoid organs by flow
cytometry.
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e Assess inflammation and demyelination in the spinal cord by histology (e.g., H&E and Luxol
Fast Blue staining).

Non-Obese Diabetic (NOD) Mouse Model

This protocol describes the use of AS2863619 to prevent the spontaneous development of

autoimmune diabetes in NOD mice.

Materials:

Female NOD/ShiLtJ mice (4-5 weeks old)

AS2863619 (formulated for oral gavage)

Vehicle control for oral gavage

Blood glucose meter and test strips

Protocol:

Begin daily oral administration of AS2863619 (e.g., 30 mg/kg) or vehicle control to pre-
diabetic female NOD mice (e.g., starting at 5 weeks of age).

» Monitor blood glucose levels weekly. A mouse is considered diabetic after two consecutive
readings of >250 mg/dl.

« Monitor the incidence of diabetes in each group over time (e.g., up to 30 weeks of age).

o At the end of the study, or at predetermined time points, sacrifice the mice and harvest
pancreata and pancreatic lymph nodes.

o Assess insulitis in the pancreas by histology (H&E staining).

e Analyze immune cell populations in the pancreatic lymph nodes by flow cytometry.

Delayed-Type Hypersensitivity (DTH) Model

This protocol describes the induction of a DTH response to ovalbumin (OVA) and treatment
with AS2863619.
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Materials:

BALB/c mice

e Ovalbumin (OVA)

o Complete Freund's Adjuvant (CFA)

e AS2863619 (formulated for oral gavage)
¢ Vehicle control for oral gavage

o Dexamethasone (as a positive control)

o Caliper for measuring ear thickness
Protocol:

e On day 0, sensitize mice by subcutaneous injection at the base of the tail with 100 ug of OVA
emulsified in CFA.

e Begin daily oral administration of AS2863619 (e.g., 30 mg/kg), vehicle, or dexamethasone.
e On day 7, measure the baseline thickness of both ears.

o Challenge the mice by injecting 20 ug of OVA in saline into the right ear pinna. Inject saline
alone into the left ear as a control.

o Measure the ear thickness of both ears 24 and 48 hours after the challenge.

e The DTH response is calculated as the change in ear thickness of the OVA-injected ear
compared to the saline-injected ear or the pre-challenge measurement.

 After the final measurement, sacrifice the mice and harvest the draining (auricular) lymph
nodes for flow cytometric analysis of T cell populations.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2896920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

General In Vivo Experimental Workflow

Induce Autoimmune
Disease Model

[ or Vehicle Control

Monitor Clinical Signs j

Administer AS2863619 j

and/or Disease Markers

'

Endpoint Analysis:
Flow Cytometry, Histology

Click to download full resolution via product page

Caption: General workflow for in vivo studies with AS2863619.

Conclusion

AS2863619 represents a promising therapeutic candidate for autoimmune diseases due to its
novel mechanism of action in promoting the generation of antigen-specific Foxp3+ Tregs. The
provided data and protocols offer a solid foundation for researchers to further investigate the
potential of AS2863619 in various preclinical models of autoimmunity. Careful consideration of
the experimental design, including appropriate controls and endpoint analyses, will be crucial
for advancing our understanding of this compound's therapeutic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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